1H and 13C NMR chemical shift data for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid
1H and 13C NMR chemical shift data for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid
Comprehensive 1 H and 13 C NMR Characterization Guide for (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid (CAS: 1309568-14-6)[1]
Executive Summary & Structural Profiling
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid is a highly functionalized, versatile building block utilized extensively in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of three distinct electronic phenomena:
-
Fluorine-Carbon Spin-Spin Coupling ( 19 F- 13 C): The spin-½ 19 F nucleus induces significant heteronuclear splitting across the aromatic ring[2].
-
Boron Quadrupolar Relaxation ( 11 B): The spin-³⁄₂ 11 B nucleus causes rapid relaxation, leading to extreme broadening of the adjacent ipso-carbon signal[3].
-
Alkyne Anisotropy: The diamagnetic anisotropy of the propynyl triple bond uniquely shields the adjacent methyl protons while deshielding the internal alkyne carbons[4].
As a Senior Application Scientist, I have structured this guide to move beyond mere spectral prediction. We will explore the causality behind the chemical shifts and establish a self-validating experimental protocol to ensure spectral integrity.
Solvent Selection & Sample Integrity
A critical failure point in the NMR analysis of boronic acids is the choice of solvent.
The Causality of Solvent Choice: Boronic acids exist in a thermodynamic equilibrium with their dehydrated trimeric anhydride form (boroxines). If dissolved in a non-coordinating solvent like CDCl 3 , the spectrum will often display a complex, overlapping mixture of the monomeric acid and the boroxine. To prevent this, DMSO- d6 or CD 3 OD must be used. The oxygen atom in DMSO coordinates directly to the empty p-orbital of the boron atom, stabilizing the monomeric boronic acid and yielding a clean, interpretable spectrum[5].
Spectral Analysis & Chemical Shift Causality
The following tables synthesize the predicted chemical shifts based on empirical substituent additivity rules, verified against literature precedents for fluorophenylboronic acids and internal alkynes[6],[4].
1 H NMR Chemical Shift Data
Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Causality & Assignment Rationale |
| -B(OH) 2 | 8.20 | Broad singlet (bs) | 2H | N/A | Highly dependent on solvent H-bonding. Rapid exchange causes broadening. Disappears upon D 2 O shake. |
| H-6 | 7.65 | Doublet of doublets (dd) | 1H | 4JHH=2.2 , 4JHF=6.5 | Deshielded by the electron-withdrawing nature of the ortho-boronic acid group. |
| H-4 | 7.45 | Multiplet (ddd) | 1H | 3JHH=8.5 , 4JHH=2.2 , 4JHF=4.5 | Resides meta to the fluorine atom and para to the boronic acid. |
| H-3 | 7.15 | Doublet of doublets (dd) | 1H | 3JHH=8.5 , 3JHF=10.5 | Shielded by the resonance electron-donating effect of the ortho-fluorine. Exhibits large 3JHF coupling. |
| -CH 3 | 2.05 | Singlet (s) | 3H | N/A | The propynyl methyl group is shielded by the diamagnetic anisotropy of the adjacent C ≡ C triple bond. |
13 C NMR Chemical Shift Data
The 13 C spectrum is dominated by the massive 1JCF coupling of the ipso-fluorine carbon and the quadrupolar broadening of the ipso-boron carbon[2],[3].
Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( JCF , Hz) | Causality & Assignment Rationale |
| C-2 | 164.5 | Doublet (d) | 1JCF≈245 | Highly deshielded due to direct attachment to electronegative Fluorine. Massive one-bond coupling[2]. |
| C-6 | 136.2 | Doublet (d) | 3JCF≈5 | Ortho to the boronic acid; standard aromatic region. |
| C-4 | 133.8 | Doublet (d) | 3JCF≈8 | Meta to the fluorine atom. |
| C-1 | 122.0 | Broad doublet (bd) | 2JCF≈15 | Diagnostic Node: Signal is heavily broadened by the 11 B quadrupolar relaxation, often appearing as a baseline hump[3]. |
| C-5 | 119.5 | Doublet (d) | 4JCF≈3 | Para to the fluorine atom; attached to the alkyne. |
| C-3 | 115.8 | Doublet (d) | 2JCF≈22 | Ortho to the fluorine atom. Strong two-bond heteronuclear coupling[6]. |
| C-1' | 89.5 | Singlet (s) | N/A | Internal alkyne carbon adjacent to the aromatic ring[4]. |
| C-2' | 79.2 | Singlet (s) | N/A | Internal alkyne carbon adjacent to the methyl group[4]. |
| C-3' | 4.2 | Singlet (s) | N/A | Propynyl methyl carbon. Highly shielded[4]. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural elucidation, do not rely on default automation parameters. The following protocol is engineered specifically for fluorinated arylboronic acids.
Step-by-Step Methodology
-
Sample Preparation (The Anti-Boroxine Protocol):
-
Weigh exactly 20 mg (for 1 H) or 60 mg (for 13 C) of the analyte.
-
Dissolve completely in 0.6 mL of anhydrous DMSO- d6 (100% atom D) using a vortex mixer.
-
Self-Validation Check: If the solution is cloudy, do not filter immediately. Gentle heating (40°C) is permitted. Cloudiness often indicates polymeric boroxines; adding 10 μ L of D 2 O can force the equilibrium back to the monomeric boronic acid (though this will obscure the -B(OH) 2 proton signal).
-
-
1 H NMR Acquisition:
-
Frequency: 400 MHz or 500 MHz.
-
Pulse Angle: 30° (zg30 pulse program).
-
Relaxation Delay (D1): 1.5 seconds.
-
Scans: 16 to 32.
-
-
13 C{ 1 H} NMR Acquisition:
-
Frequency: 100 MHz or 125 MHz.
-
Pulse Angle: 30° (zgpg30 pulse program).
-
Relaxation Delay (D1): 2.0 to 3.0 seconds. Causality: Quaternary carbons (C-1, C-2, C-5, C-1', C-2') lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons are accurately integrated and visible above the noise floor.
-
Decoupling: WALTZ-16 sequence (removes 1 H- 13 C splitting while retaining 19 F- 13 C splitting).
-
Scans: Minimum 1024 (due to the broadening of C-1).
-
-
Data Processing:
-
Apply an exponential window function (Line Broadening, LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation to enhance the signal-to-noise ratio without compromising the JCF resolution.
-
Mechanistic Workflow Visualization
The following diagram maps the logical relationship between sample preparation, acquisition parameters, and data validation, ensuring a closed-loop, error-free analytical process.
Fig 1: Self-validating NMR acquisition and processing workflow for fluorinated boronic acids.
Conclusion
The definitive characterization of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid relies heavily on recognizing the heteronuclear coupling signatures of the 19 F atom and the quadrupolar relaxation effects of the 11 B atom. By utilizing coordinating solvents like DMSO- d6 and applying extended relaxation delays during 13 C acquisition, researchers can guarantee the structural integrity of this critical cross-coupling intermediate, preventing downstream failures in API synthesis pipelines.
References
-
SynHet, "(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid - SynHet", SynHet Catalog, 1
-
Academia.edu, "DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid", Academia.edu, 5
-
American Institute of Physics (AIP), "Study of 13C Chemical Shifts in Substituted Benzenes", AIP Publishing, 6
-
Loughborough University, "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants", Loughborough University Research Repository, 2
-
ACS Publications, "Multinuclear NMR Study on the Formation and Polyol-Induced Deformation Mechanisms of Wormlike Micelles Composed of Cetyltrimethylammonium Bromide and 3-Fluorophenylboronic Acid", Langmuir, 3
-
Oregon State University, "13C NMR Chemical Shift", OSU Chemistry Resources, 4
Sources
- 1. (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid [synhet.com]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. (PDF) DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid [academia.edu]
- 6. pubs.aip.org [pubs.aip.org]
